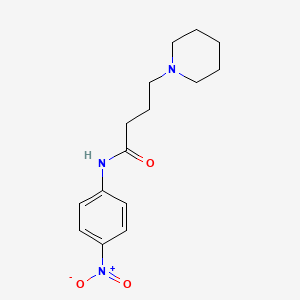
N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide is an organic compound that features a nitrophenyl group attached to a piperidinyl butanamide backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group imparts unique electronic properties, making it a valuable intermediate in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide typically involves a multi-step process:
Nitration of Phenyl Group: The starting material, phenylbutanamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Formation of Piperidinyl Intermediate: The nitrated product is then reacted with piperidine under basic conditions to form the piperidinyl intermediate.
Amidation Reaction: Finally, the piperidinyl intermediate undergoes an amidation reaction with butanoyl chloride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(4-Aminophenyl)-4-(piperidin-1-yl)butanamide.
Substitution: Formation of various substituted piperidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound can affect signaling pathways related to neurotransmission and cellular communication, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
N-(4-Nitrophenyl)-4-(morpholin-1-yl)butanamide: Similar structure but with a morpholine ring instead of piperidine.
N-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)butanamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness:
Electronic Properties: The presence of the nitrophenyl group in N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide imparts unique electronic properties that are not present in its analogs.
Biological Activity: The piperidinyl group provides specific interactions with biological targets, making it more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
90279-48-4 |
|---|---|
Molekularformel |
C15H21N3O3 |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H21N3O3/c19-15(5-4-12-17-10-2-1-3-11-17)16-13-6-8-14(9-7-13)18(20)21/h6-9H,1-5,10-12H2,(H,16,19) |
InChI-Schlüssel |
OWWGTLNUIDZKIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)

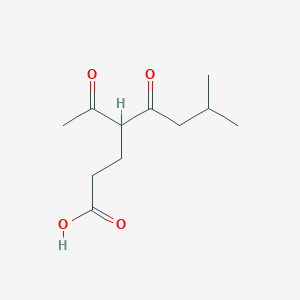

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
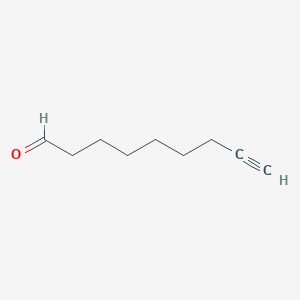
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
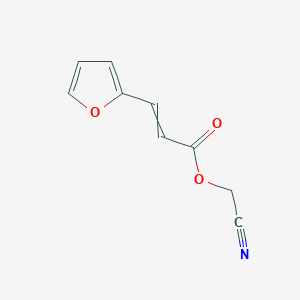
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
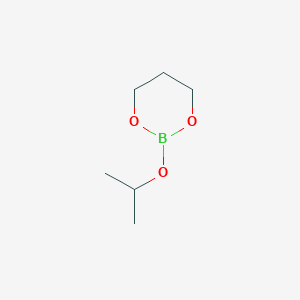
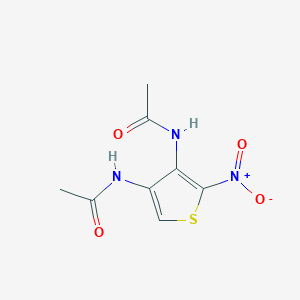
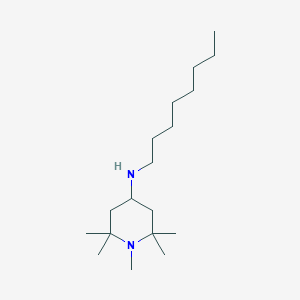
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)
